molecular formula C14H16ClIN2S B5015876 2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide

2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide

Cat. No.: B5015876
M. Wt: 406.7 g/mol
InChI Key: JAKSGJAJUFSTPE-UHFFFAOYSA-M
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Description

  • Reactants: Chlorophenyl-substituted pyrroloimidazole and methylthiol.
  • Conditions: Nucleophilic substitution reaction, often under basic conditions.
  • Product: Methylsulfanyl-substituted pyrroloimidazole.
  • Step 4: Formation of Iodide Salt

    • Reactants: Methylsulfanyl-substituted pyrroloimidazole and iodine.
    • Conditions: Reaction in an appropriate solvent, such as acetonitrile.
    • Product: 2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Properties

    IUPAC Name

    2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H16ClN2S.HI/c1-16-13-3-2-8-17(13)9-14(16)18-10-11-4-6-12(15)7-5-11;/h4-7,9H,2-3,8,10H2,1H3;1H/q+1;/p-1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JAKSGJAJUFSTPE-UHFFFAOYSA-M
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=[N+](CCC2)C=C1SCC3=CC=C(C=C3)Cl.[I-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H16ClIN2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    406.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide typically involves multiple steps. One common method starts with the preparation of the pyrroloimidazole core, followed by the introduction of the chlorophenyl and methylsulfanyl groups. The final step involves the formation of the iodide salt.

    • Step 1: Synthesis of Pyrroloimidazole Core

      • Reactants: Starting materials such as 2-aminopyrrole and an appropriate aldehyde.
      • Conditions: Acidic or basic conditions, often using a catalyst.
      • Product: Pyrroloimidazole intermediate.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation.

      Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

    Common Reagents and Conditions

      Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents like sodium borohydride or catalytic hydrogenation using palladium on carbon.

      Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Major Products

      Oxidation: Sulfoxides or sulfones.

      Reduction: Dechlorinated or hydrogenated derivatives.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

      Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

      Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

    Mechanism of Action

    The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-[(4-bromophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide
    • 2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide

    Uniqueness

    2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its brominated or fluorinated analogs, which may have different chemical and biological properties.

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